4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID
Overview
Description
4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[b]thiophene core, an amino group, and a methoxyphenyl moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a cyclopentadiene derivative under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions using appropriate reagents such as amines or ammonia.
Attachment of the methoxyphenyl moiety: This step involves the coupling of the methoxyphenyl group to the cyclopenta[b]thiophene core, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the final product:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structure may allow for the creation of materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-({3-[(2-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}CARBAMOYL)BUTANOIC ACID: Unique due to its specific structure and functional groups.
Other cyclopenta[b]thiophene derivatives: Similar core structure but different functional groups.
Methoxyphenyl derivatives: Similar methoxyphenyl moiety but different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopenta[b]thiophene core, an amino group, and a methoxyphenyl moiety
Properties
IUPAC Name |
5-[[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-27-14-8-3-2-7-13(14)21-19(26)18-12-6-4-9-15(12)28-20(18)22-16(23)10-5-11-17(24)25/h2-3,7-8H,4-6,9-11H2,1H3,(H,21,26)(H,22,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTSQQQWKRVXFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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